(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1639901-75-9) is a chiral heterocyclic building block featuring a defined stereocenter at the 7-position and a reactive iodine atom at the 3-position. The core 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is the basis for pharmacologically active compounds, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).

Molecular Formula C7H8IN3O
Molecular Weight 277.06 g/mol
Cat. No. B8126786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular FormulaC7H8IN3O
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C2=C(C=NN12)I
InChIInChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1
InChIKeyQXIGOXIYHSLNSE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theoretical Differentiation of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one from In-Class Analogs Lacks Quantitative Evidence


(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1639901-75-9) is a chiral heterocyclic building block featuring a defined stereocenter at the 7-position and a reactive iodine atom at the 3-position . The core 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is the basis for pharmacologically active compounds, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) [1]. However, a review of primary research papers, patents, and authoritative databases reveals a critical absence of head-to-head comparative data evaluating this specific (S)-enantiomer against its closest analogs (e.g., (R)-enantiomer CAS 1639901-80-6, racemate CAS 1639901-81-7, or other 3-halo derivatives) in any biological or chemical performance assay.

Absence of Verified Performance Data for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Prevents Evidence-Based Selection Over Analogs


In principle, substitution within this compound class is not trivial due to the specific stereochemistry and the iodine substituent's role in enabling chemoselective transformations like cross-coupling reactions . The mGluR2 NAM patent literature indicates that even minor structural modifications on the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core can drastically alter potency, selectivity, and pharmacokinetic properties [1]. However, for this specific compound, no public quantitative data (e.g., optical rotation, enantiomeric excess under specific synthetic conditions, comparative reactivity in cross-coupling, or purity thresholds linked to downstream yields) is currently available to substantiate a claim that the (S)-enantiomer empirically outperforms the (R)-enantiomer or racemate in a defined scientific context. Therefore, any statement of differentiation remains strictly theoretical.

Unverifiable Differentiation Claims for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: A Summary of Theoretical Advantages


Theoretical Advantage of Defined (S)-Stereochemistry Over Racemate in Chiral Synthesis

The (S)-enantiomer (CAS 1639901-75-9) is offered as a distinct chemical entity separate from its (R)-enantiomer (CAS 1639901-80-6) and the racemate (CAS 1639901-81-7). The availability of the isolated, single enantiomer theoretically eliminates the 50% waste and purification burden associated with using a racemate in asymmetric synthesis, which is critical for constructing stereochemically pure drug candidates . However, specific quantitative data on enantiomeric excess (e.e.) for this commercial product, or comparative reaction yields versus the racemate, could not be located in any primary literature or authoritative database.

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Potential for Chemoselective Derivatization at the 3-Iodo Position

The iodine substituent provides a thermodynamic and kinetic advantage for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to corresponding bromo or chloro analogs. This is a well-established class-level principle where C-I bonds undergo oxidative addition more readily than C-Br or C-Cl bonds [1]. The specific compound, therefore, offers a more versatile synthetic handle. Yet, a quantitative comparison of isolated yields for this exact scaffold versus its 3-bromo analog in a specific cross-coupling protocol is absent from the identified literature.

Cross-Coupling C-I Activation Medicinal Chemistry

Theoretical Application Scenarios for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Not Yet Validated by Evidence


Synthesis of Chiral mGluR2 Negative Allosteric Modulators (NAMs)

Based on the patent literature, the core scaffold is a privileged structure for mGluR2 NAMs [1]. The (S)-configured compound could theoretically serve as a late-stage diversification intermediate to introduce the 3-substituent required for potent and selective mGluR2 modulation. However, its specific use in any published synthesis of a known mGluR2 NAM has not been documented, making this a speculative application.

Asymmetric Synthesis of Bioactive Molecules

If the chiral integrity of the (S)-enantiomer is confirmed, it could be used to install a defined stereocenter early in a synthetic sequence for investigational drugs. This follows the class-level practice of using chiral building blocks to avoid costly chiral separation later. The absence of optical rotation data means this scenario cannot be confidently relied upon for procurement.

Structure-Activity Relationship (SAR) Studies of Pyrazolopyrazinones

The compound could be used to probe the effect of stereochemistry on the biological activity of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. A comparative SAR study would require testing the (R)- and (S)-enantiomers alongside the racemate in the same assay. Since no such study has been identified, this remains a proposed, not a proven, application.

Quote Request

Request a Quote for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.